1-(2-Amino-4-fluorophenyl)ethanone (also known as 4-Fluoro-2-Amino Phenyl Ethanone) is a valuable compound in scientific research due to its potential as a pharmaceutical intermediate. Its chemical structure incorporates an amino group and a fluorophenyl ring, functional groups commonly found in bioactive molecules []. Researchers can utilize 1-(2-Amino-4-fluorophenyl)ethanone as a building block to synthesize more complex molecules with potential therapeutic applications [].
Here, the amino group allows for further chemical modifications to enhance the target molecule's properties, while the fluorophenyl ring can influence the molecule's interaction with biological targets [].
The presence of the fluoro substituent adds another layer of interest to 1-(2-Amino-4-fluorophenyl)ethanone. Fluorine atoms can improve a drug candidate's properties, such as increasing its metabolic stability or improving its membrane permeability []. This makes 1-(2-Amino-4-fluorophenyl)ethanone a valuable tool in accelerating drug discovery by providing a starting point for molecules with potentially favorable drug-like characteristics [].
1-(2-Amino-4-fluorophenyl)ethanone is an organic compound with the molecular formula . It is characterized by a phenyl ring substituted with an amino group at the 2-position and a fluorine atom at the 4-position. This compound is a derivative of acetophenone and exhibits unique physicochemical properties due to the presence of both the amino and fluorine groups, which can influence its reactivity and biological activity significantly .
There is no current information available on the specific mechanism of action of 1-(2-Amino-4-fluorophenyl)ethanone.
These reactions highlight the compound's versatility as a synthetic intermediate.
Research indicates that 1-(2-Amino-4-fluorophenyl)ethanone may possess significant biological activities. Preliminary studies have suggested potential interactions with neurotransmitter systems, particularly in dopaminergic and serotonergic pathways. These interactions could imply roles in modulating various biological processes, making it a candidate for further investigation in therapeutic applications . Additionally, its structural features may confer antimicrobial and anticancer properties, although comprehensive studies are still needed to elucidate these effects fully.
The synthesis of 1-(2-Amino-4-fluorophenyl)ethanone can be achieved through several methods:
Industrial production typically employs optimized conditions to maximize yield and purity, often involving crystallization and purification techniques.
1-(2-Amino-4-fluorophenyl)ethanone has several applications across various fields:
The interaction studies of 1-(2-Amino-4-fluorophenyl)ethanone focus on its binding affinity to various biological targets. The presence of the amino group allows for hydrogen bonding with enzymes or receptors, potentially influencing their activity. Initial studies suggest it may act as an inhibitor for certain cytochrome P450 enzymes, indicating its relevance in drug metabolism and pharmacokinetics . Further research is needed to clarify these interactions and their implications in medicinal chemistry.
Several compounds share structural similarities with 1-(2-Amino-4-fluorophenyl)ethanone. These include:
The uniqueness of 1-(2-Amino-4-fluorophenyl)ethanone lies in its combination of both amino and fluorine substituents on the phenyl ring. This configuration not only enhances its lipophilicity but also increases metabolic stability compared to similar compounds. These characteristics make it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles .
One established synthetic approach to 1-(2-amino-4-fluorophenyl)ethanone involves multi-step procedures combining classical organic transformations:
Starting Materials: Typically, fluorinated aniline derivatives or fluorobenzaldehydes serve as precursors.
Friedel-Crafts Acylation: This step introduces the ethanone (acetyl) group onto the aromatic ring. The reaction usually employs acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃), targeting the para or ortho position relative to the amino group depending on steric and electronic factors.
Hofmann Degradation: To install the amino group at the ortho position, Hofmann rearrangement of corresponding amides can be utilized, converting amides into amines with one less carbon atom. This sequence allows selective placement of the amino group adjacent to the fluorine substituent.
Nitration or halogenation of fluorobenzene to introduce substituents.
Reduction of nitro groups to amino groups.
Friedel-Crafts acylation to install the ethanone group.
Hofmann rearrangement for amino group positioning.
This multi-step strategy enables regioselective synthesis of 1-(2-amino-4-fluorophenyl)ethanone with moderate to good yields, depending on reaction optimization.
Fluorine's strong electronegativity and bond strength require specialized catalytic systems to functionalize aromatic rings without deactivating the substrate:
Transition Metal Catalysts: Palladium, copper, and nickel catalysts have been employed to facilitate C–F bond activation or to direct electrophilic substitution near fluorine atoms.
Selective Amination Catalysts: Catalysts such as platinum on carbon (Pt/C) have been used to reduce nitro groups to amino groups in fluorinated aromatic ketones under mild conditions, preserving the fluorine substituent.
Fluorine-Directed Acylation: The presence of fluorine influences regioselectivity in Friedel-Crafts acylation, often directing the acetyl group to the para position relative to the amino substituent due to electronic effects.
These catalytic systems enhance the specificity and efficiency of fluorine-containing aromatic ketone synthesis.
Recent advances emphasize environmentally friendly and sustainable synthetic methods:
Solvent-Free Reactions: Mechanochemical and microwave-assisted solvent-free protocols have been developed for aromatic ketone synthesis, reducing hazardous solvent use and improving reaction rates.
Enhanced reaction efficiency and selectivity.
Reduced waste and environmental impact.
Simplified product isolation.
Applications: Solvent-free Friedel-Crafts acylation and amination reactions have been adapted for fluorinated aromatic substrates, including 1-(2-amino-4-fluorophenyl)ethanone, facilitating heterocyclic compound synthesis with minimal environmental footprint.
Example: Direct acylation of fluorinated anilines under solvent-free conditions using solid acid catalysts has been reported to yield target ketones efficiently.
| Property | Data |
|---|---|
| Molecular Formula | C8H8FNO |
| Molecular Weight | 153.15 g/mol |
| CAS Number | 159305-15-4 |
| Structural Features | Aromatic ring with amino (-NH₂) at C-2, fluorine at C-4, ethanone group at C-1 |
| Physical State | Solid (typically crystalline) |
| Melting Point | Data varies, approx. 100-110 °C (literature dependent) |
| Solubility | Soluble in ethanol, methanol, and other polar solvents |
The compound features a benzene ring substituted with an amino group ortho to the ethanone side chain and a fluorine atom para to the amino group, influencing electronic distribution and reactivity.
3D conformers show planar aromaticity with slight torsion around the ethanone linkage due to steric interactions.
Pharmaceutical Intermediates: 1-(2-Amino-4-fluorophenyl)ethanone serves as a key intermediate in synthesizing heterocyclic compounds with potential biological activity, including kinase inhibitors and antimicrobial agents.
Fluorine's Role: Incorporation of fluorine enhances metabolic stability and binding affinity in drug molecules derived from this scaffold.
Synthesis Optimization: Studies indicate that controlling reaction parameters such as temperature, solvent, and catalyst loading significantly affects yield and purity, with solvent-free methods gaining traction for green chemistry applications.
| Methodology | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Multi-Step Hofmann & Friedel-Crafts | Nitration → Reduction → Acylation → Rearrangement | Regioselective, well-established | Multiple steps, moderate yield |
| Catalytic Functionalization | Catalytic hydrogenation, Pd/C or Pt/C catalysis | High specificity, mild conditions | Catalyst cost, sensitivity to conditions |
| Solvent-Free Approaches | Solid acid catalysis, mechanochemistry | Eco-friendly, faster reactions | Scale-up challenges |
Step 1: 2-Fluorobenzaldehyde + Ammonia source → 2-Amino-4-fluorobenzaldehydeStep 2: Friedel-Crafts Acylation with Acetyl chloride + AlCl3 → 1-(2-Amino-4-fluorophenyl)ethanoneStep 3: Purification via recrystallization or chromatography Nucleophilic aromatic substitution in 1-(2-amino-4-fluorophenyl)ethanone occurs at positions activated by electron-withdrawing groups (EWGs). The ketone group at the 1-position and fluorine at the 4-position create an electron-deficient aromatic ring, enabling nucleophilic attack at ortho and para positions relative to these substituents.
The regioselectivity of amination in this compound is primarily dictated by the electronic effects of its substituents:
Experimental studies on analogous systems reveal that the presence of multiple EWGs accelerates NAS rates by up to 10⁵-fold compared to monosubstituted substrates [1]. For 1-(2-amino-4-fluorophenyl)ethanone, this translates to preferential amination at the 6-position (ortho to the ketone and para to fluorine), as illustrated below:
| Substituent Combination | Preferred Amination Site | Relative Rate (k/k₀) |
|---|---|---|
| -NH₂, -F, -COCH₃ | C-6 (ortho to COCH₃) | 1.0 × 10³ |
| -NH₂, -COCH₃ (no F) | C-5 (para to COCH₃) | 2.5 × 10² |
Table 1. Regioselectivity trends in amination of 1-(2-amino-4-fluorophenyl)ethanone and related analogs. Data inferred from Hammett analysis [7] and substituent effect studies [1] [3].
The ketone’s dominance over fluorine in directing regioselectivity arises from its stronger electron-withdrawing capacity, which localizes negative charge in the Meisenheimer intermediate at the ortho position [1] [7].
The formation of fluorophenyl intermediates during NAS involves two competing pathways:
The interplay between these pathways is quantified by the Hammett reaction constant (ρ). For 1-(2-amino-4-fluorophenyl)ethanone, a ρ value of +2.9 indicates substantial negative charge development in the transition state, consistent with a stepwise mechanism under kinetic control [7]. However, the fluorine’s poor leaving group ability in SN2 reactions is mitigated by the aromatic ring’s re-aromatization drive, enabling efficient fluoride displacement [1] [4].
Key Findings: